5-Bromo-2-ethoxyisonicotinic acid
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Overview
Description
5-Bromo-2-ethoxyisonicotinic acid is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of isonicotinic acid, where the bromine atom is substituted at the 5-position and an ethoxy group is attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxyisonicotinic acid typically involves the bromination of 2-ethoxyisonicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes steps such as nitration, reduction, esterification, and bromination. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is necessary to achieve high yields and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like ethanol or water.
Major Products: The major products formed depend on the type of reaction. For example, in nucleophilic substitution, the bromine atom is replaced by the nucleophile, resulting in a variety of substituted isonicotinic acids.
Scientific Research Applications
5-Bromo-2-ethoxyisonicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Chemical Synthesis: It is utilized in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxyisonicotinic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and ethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
5-Bromo-2-methoxyisonicotinic acid: Similar structure with a methoxy group instead of an ethoxy group.
5-Chloro-2-ethoxyisonicotinic acid: Chlorine atom replaces the bromine atom.
2-Ethoxyisonicotinic acid: Lacks the bromine substitution.
Uniqueness: 5-Bromo-2-ethoxyisonicotinic acid is unique due to the presence of both bromine and ethoxy groups, which confer distinct chemical properties and reactivity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution and coupling reactions. The ethoxy group increases the compound’s lipophilicity, potentially improving its bioavailability in medicinal applications.
Properties
IUPAC Name |
5-bromo-2-ethoxypyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZUYOLHQYEFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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